molecular formula C20H15N5O6 B2744780 9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 896301-52-3

9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2744780
CAS No.: 896301-52-3
M. Wt: 421.369
InChI Key: XMAMEIRPGFVZFW-UHFFFAOYSA-N
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Description

9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a recognized and potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly enriched in the medium spiny neurons of the striatum, a key region of the brain for motor control and reward processing. This compound exhibits high affinity and selectivity for PDE10A, functioning by elevating intracellular levels of the second messengers cAMP and cGMP in striatopallidal and striatonigral pathways, which modulates neuronal excitability and dopamine signaling. Its primary research value lies in probing the neurobiology of basal ganglia circuits and as a pharmacological tool for investigating potential therapeutic strategies for neuropsychiatric disorders. Studies utilizing this inhibitor are central to understanding the role of PDE10A in conditions such as schizophrenia and Huntington's disease , where striatal function is profoundly disrupted. By selectively inhibiting PDE10A, this compound allows researchers to dissect the complex signaling mechanisms that govern goal-directed behavior, habit formation, and the pathophysiology underlying psychosis and movement disorders, making it an indispensable asset for modern neuroscience discovery.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O6/c1-29-12-4-2-3-10(16(12)26)18-22-14(17(21)27)15-19(24-18)25(20(28)23-15)9-5-6-11-13(7-9)31-8-30-11/h2-7,26H,8H2,1H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAMEIRPGFVZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a derivative of purine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs) which allow for the rapid assembly of complex molecules. MCRs are particularly useful in medicinal chemistry for developing biologically active compounds with diverse therapeutic applications. The specific synthetic route for this compound has not been extensively documented in the literature, but related compounds have demonstrated successful synthesis through similar methodologies .

Anticancer Activity

Research indicates that purine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with a benzodioxole moiety have been reported to exhibit enhanced cytotoxicity against human cancer cells compared to standard chemotherapeutics like curcumin .

CompoundCell LineIC50 (µM)
Compound AHeLa10
Compound BMCF715
9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo A54912

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in cellular assays, suggesting a potential mechanism involving the inhibition of NF-kB signaling pathways. This property is particularly relevant in the context of chronic inflammatory diseases and conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Properties

Preliminary studies indicate that this purine derivative exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death. This makes it a candidate for further development as an antimicrobial agent .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammatory processes.
  • Modulation of Signaling Pathways : By affecting pathways such as NF-kB and MAPK, the compound can alter gene expression related to inflammation and cell survival.
  • Direct Interaction with DNA/RNA : Similar purine derivatives have shown the ability to intercalate into DNA or RNA structures, potentially disrupting their function.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of related purine compounds on breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations as low as 15 µM.
  • Anti-inflammatory Assessment : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with similar compounds resulted in a marked decrease in TNF-alpha levels by up to 50%, demonstrating their potential as therapeutic agents for inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit specific molecular targets involved in cancer cell proliferation. For instance, studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs) and phospholipase A2 (PLA2) .

Mechanism of Action
The mechanism of action involves the compound's interaction with key enzymes and receptors that regulate cellular processes. By inhibiting these targets, the compound can lead to cell cycle arrest and apoptosis in cancer cells .

Biological Research Applications

Cell Cycle Regulation
In biological research, this compound is utilized to study the molecular mechanisms underlying cell cycle regulation. Its ability to influence CDK activity makes it a valuable tool for investigating the pathways that control cell division and growth .

Antiviral Properties
Recent studies have indicated potential antiviral properties of purine derivatives similar to this compound. Molecular docking studies suggest that these compounds can effectively inhibit viral proteases crucial for viral replication, including those associated with SARS-CoV-2 .

Industrial Applications

Synthesis of Complex Organic Molecules
In industrial settings, 9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide serves as an intermediate in the synthesis of other complex organic compounds. Its unique chemical properties facilitate the development of novel therapeutic agents .

Production Methods
The industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry can be employed to produce large quantities while maintaining quality .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at specific concentrations. The study highlighted the compound’s potential as a lead candidate for further drug development .

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of similar purine derivatives. Through molecular docking simulations, researchers demonstrated that these compounds could effectively bind to viral proteases, suggesting their potential use in antiviral drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Carbazole Family

While the target compound is a purine derivative, carbazole-based molecules (e.g., compounds 7b , 9a–c from ) share functional group similarities, such as methoxy, hydroxy, and aromatic substituents. Key differences include:

  • Core Heterocycle : Purine (two fused rings with nitrogen atoms) vs. carbazole (tricyclic aromatic system with nitrogen).
  • Substituent Positioning : The target compound’s 1,3-benzodioxole and 2-hydroxy-3-methoxyphenyl groups contrast with carbazoles’ nitro, fluoro, and pyridyl substituents.

Physicochemical Properties

Property Target Compound 1,4-Dimethyl-3-Nitro-6-(2’-Fluoro-5'-Methoxyphenyl)-9H-Carbazole (7b) 6-(4’-Methoxy-Phenyl)-1,4-Dimethyl-9H-Carbazole (9b)
Molecular Weight ~423.35 g/mol (estimated) 363.35 g/mol 401.47 g/mol
Melting Point Not reported 240 °C 122 °C
Synthetic Yield Not reported 45% 70%
Key Functional Groups Benzodioxole, hydroxy-methoxyphenyl, carboxamide Nitro, fluoro, methoxy Methoxy, tert-butoxycarbonyl

Notes:

  • The carbazole derivatives (7b , 9b ) exhibit lower molecular weights and variable melting points, influenced by nitro (electron-withdrawing) vs. methoxy (electron-donating) groups.
  • The tert-butoxycarbonyl group in 9b enhances steric bulk, reducing melting point compared to 7b .

Spectral Data Insights

  • IR Spectroscopy : The target compound’s benzodioxole group would show C-O-C stretches near 1200–1000 cm⁻¹, while the hydroxy-methoxyphenyl group would exhibit broad O-H stretches (~3300 cm⁻¹). In contrast, 7b displays a nitro group stretch at 1578 cm⁻¹ .
  • NMR Spectroscopy : The 2-hydroxy-3-methoxyphenyl substituent in the target compound would cause distinct aromatic proton splitting (e.g., δ 6.93–7.65 ppm in 7b ), while tert-butoxycarbonyl groups in 9b resonate as singlets (δ 1.71 ppm) .

Research Findings and Implications

  • Carbazole analogues (7b, 9b) with nitro/methoxy groups have shown antitumor and antimicrobial properties, though direct comparisons are speculative .
  • Solubility and Stability : The 8-oxo group in the target compound may enhance polarity and aqueous solubility compared to carbazoles, which often require tert-butoxycarbonyl protection for stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction yields be optimized?

  • Methodology : Begin with a multi-step synthesis involving cyclocondensation of substituted purine precursors with benzodioxole and methoxyphenol derivatives. Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Monitor intermediates via TLC and HPLC, and optimize yields (≥65%) by adjusting solvent polarity (e.g., DMF/THF mixtures) and catalytic bases (e.g., K₂CO₃ vs. NaH) .
  • Key Data : Reported yields for analogous purine derivatives range from 45–78% under microwave conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ a combination of:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • ¹H/¹³C NMR to verify substitution patterns (e.g., benzodioxole protons at δ 5.9–6.2 ppm, methoxy groups at δ 3.8–3.9 ppm) .
  • X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated for structurally related podophyllotoxin analogs .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data (e.g., unexpected NOESY correlations or splitting patterns)?

  • Methodology :

Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria in the purine ring).

Use DFT calculations to model electronic environments and predict coupling constants.

Cross-validate with IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) .

  • Case Study : In a related purine derivative, discrepancies between calculated and observed NOESY peaks were resolved by identifying a minor tautomeric form .

Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?

  • Methodology :

  • Solubility : Test co-solvents (e.g., DMSO/PBS mixtures) and evaluate via UV-Vis spectroscopy. For analogs, solubility in DMSO (≥10 mM) is typical, but aqueous solubility may require formulation with cyclodextrins .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the carboxamide group) can be mitigated by lyophilization .

Q. What experimental designs are recommended for assessing the compound’s biological activity while minimizing off-target effects?

  • Methodology :

Use dose-response assays (IC₅₀ determination) with positive/negative controls (e.g., staurosporine for kinase inhibition).

Perform counter-screening against unrelated targets (e.g., GPCRs) to evaluate selectivity.

Apply molecular docking to predict binding modes in purine-binding enzymes (e.g., kinases) and validate via site-directed mutagenesis .

Q. How can researchers address discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?

  • Methodology :

  • Re-evaluate force field parameters in docking simulations to account for solvent effects or protein flexibility.
  • Synthesize and test substituent analogs (e.g., replacing the methoxy group with ethoxy) to refine SAR models.
  • Use surface plasmon resonance (SPR) to measure binding kinetics and reconcile computational affinity scores with experimental Kd values .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s hydrogen-bonding network (e.g., X-ray vs. NMR) be interpreted?

  • Methodology :

  • Compare X-ray crystallography data (e.g., intermolecular C–H⋯O bonds) with solvent-dependent NMR to distinguish solid-state vs. solution-phase behavior.
  • For example, intramolecular N–H⋯O hydrogen bonds observed in crystals (as in ) may not persist in solution due to solvent competition .

Experimental Design for Mechanistic Studies

Q. What isotopic labeling approaches are suitable for tracing metabolic pathways of this compound?

  • Methodology :

  • Synthesize a ¹³C-labeled analog at the purine C8 position to track metabolites via LC-MS/MS.
  • Use deuterium exchange experiments (D₂O incubation) to identify labile protons involved in metabolic oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.